molecular formula C4H5O7P B1218540 Carboxyphosphonopyruvate

Carboxyphosphonopyruvate

Cat. No. B1218540
M. Wt: 196.05 g/mol
InChI Key: YTKWPNBYPYOWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxyphosphonopyruvate is a dicarboxylic acid.

Scientific Research Applications

Pyruvate Carboxylase and Metabolism

Pyruvate carboxylase (PC) is an enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a crucial step in gluconeogenesis and anaplerosis. This reaction is vital for replenishing TCA cycle intermediates and is implicated in various metabolic processes, including lipid synthesis and insulin secretion. Studies on PC offer insights into the role of carboxylation reactions, potentially relevant to compounds like Carboxyphosphonopyruvate, in metabolic regulation and disease states such as diabetes and metabolic syndrome. For example, deregulation of PC expression is associated with type 2 diabetes, and targeted inhibition of PC in mouse models has shown a reduction in adiposity and improved insulin sensitivity (Lao-On, Attwood, & Jitrapakdee, 2018).

Bisphosphonates and Bone Metabolism

Bisphosphonates, compounds that include phosphonate groups, are primarily known for their role in treating bone diseases by inhibiting osteoclast activity. However, they also have implications for osteoblastic activity and bone formation, which could be relevant when considering the applications of phosphonate-containing compounds like Carboxyphosphonopyruvate. Research has shown that bisphosphonates can enhance the proliferation of bone marrow stromal cells (BMSCs) and initiate osteoblastic differentiation, suggesting a potential role in promoting bone health and regeneration (von Knoch et al., 2005).

Anaplerotic Roles in Tissue Metabolism

Anaplerosis, the process of replenishing TCA cycle intermediates, is critical in various tissues for maintaining metabolic homeostasis. The anaplerotic roles of enzymes like PC in the liver, kidney, adipocytes, and astrocytes highlight the importance of carboxylation reactions in metabolic pathways. These insights could be extrapolated to understand the potential applications of Carboxyphosphonopyruvate in metabolic engineering and disease treatment, where modulation of anaplerotic reactions could have therapeutic benefits (Jitrapakdee, Vidal-Puig, & Wallace, 2006).

properties

Product Name

Carboxyphosphonopyruvate

Molecular Formula

C4H5O7P

Molecular Weight

196.05 g/mol

IUPAC Name

3-[carboxy(hydroxy)phosphoryl]-2-oxopropanoic acid

InChI

InChI=1S/C4H5O7P/c5-2(3(6)7)1-12(10,11)4(8)9/h1H2,(H,6,7)(H,8,9)(H,10,11)

InChI Key

YTKWPNBYPYOWCP-UHFFFAOYSA-N

SMILES

C(C(=O)C(=O)O)P(=O)(C(=O)O)O

Canonical SMILES

C(C(=O)C(=O)O)P(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxyphosphonopyruvate
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Carboxyphosphonopyruvate
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Carboxyphosphonopyruvate
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Carboxyphosphonopyruvate
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Reactant of Route 6
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